molecular formula C8H14ClNO3 B13525458 Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride

Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride

Katalognummer: B13525458
Molekulargewicht: 207.65 g/mol
InChI-Schlüssel: LLJQTOZUPGJJGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl4-amino-2-oxabicyclo[311]heptane-1-carboxylatehydrochloride is a chemical compound with the molecular formula C8H14ClNO3 It is known for its unique bicyclic structure, which includes an oxabicyclo ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride typically involves the following steps:

    Formation of the Oxabicyclo Ring System: The initial step involves the formation of the oxabicyclo[3.1.1]heptane ring system through a Diels-Alder reaction between a suitable diene and dienophile.

    Esterification: The carboxylate group is introduced via esterification, typically using methanol and a suitable acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted amines and esters.

Wissenschaftliche Forschungsanwendungen

Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.

Wirkmechanismus

The mechanism of action of Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxabicyclo ring system provides a rigid framework that can enhance binding affinity and specificity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound in multiple research domains.

Eigenschaften

Molekularformel

C8H14ClNO3

Molekulargewicht

207.65 g/mol

IUPAC-Name

methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-2-5(3-8)6(9)4-12-8;/h5-6H,2-4,9H2,1H3;1H

InChI-Schlüssel

LLJQTOZUPGJJGK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C12CC(C1)C(CO2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.